[(5-Bromothiophen-2-yl)methyl](ethyl)methylamine
CAS No.: 1248479-69-7
Cat. No.: VC2704436
Molecular Formula: C8H12BrNS
Molecular Weight: 234.16 g/mol
* For research use only. Not for human or veterinary use.
methylamine - 1248479-69-7](/images/structure/VC2704436.png)
Specification
CAS No. | 1248479-69-7 |
---|---|
Molecular Formula | C8H12BrNS |
Molecular Weight | 234.16 g/mol |
IUPAC Name | N-[(5-bromothiophen-2-yl)methyl]-N-methylethanamine |
Standard InChI | InChI=1S/C8H12BrNS/c1-3-10(2)6-7-4-5-8(9)11-7/h4-5H,3,6H2,1-2H3 |
Standard InChI Key | WPOZXZFVZLNCKW-UHFFFAOYSA-N |
SMILES | CCN(C)CC1=CC=C(S1)Br |
Canonical SMILES | CCN(C)CC1=CC=C(S1)Br |
Introduction
Chemical Properties and Structure
Molecular Identity
(5-Bromothiophen-2-yl)methylmethylamine has a molecular formula of C8H12BrNS. The IUPAC name for this compound is N-ethyl-N-methyl-1-(5-bromothiophen-2-yl)methanamine, which describes its structural components: a brominated thiophene connected to a nitrogen bearing ethyl and methyl substituents.
The compound's structure can be broken down into several key components:
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A thiophene ring (C4H3S) with bromine at position 5
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A methylene (-CH2-) linker at position 2
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A tertiary amine with ethyl (-CH2CH3) and methyl (-CH3) substituents
Physical Properties
Based on structural analysis and comparison with similar compounds, (5-Bromothiophen-2-yl)methylmethylamine would likely exhibit the following physical properties:
Property | Expected Value | Basis for Estimation |
---|---|---|
Molecular Weight | 232.16 g/mol | Calculated from molecular formula |
Physical State | Pale yellow liquid or oil at room temperature | Based on similar thiophene derivatives |
Boiling Point | 230-250°C (at atmospheric pressure) | Estimated from structural components |
Melting Point | Below room temperature | Based on similar tertiary amines |
Solubility | Soluble in organic solvents; limited water solubility | Due to balance of polar and non-polar groups |
Log P | 2.5-3.0 | Indicating moderate lipophilicity |
pKa | 8-9 (for the tertiary amine) | Typical for tertiary amines |
These properties would influence the compound's behavior in chemical reactions, purification methods, and potential biological interactions.
Spectroscopic Characteristics
The spectroscopic profile of (5-Bromothiophen-2-yl)methylmethylamine would likely include the following characteristics:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR would show:
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Thiophene protons (2 signals) at approximately δ 6.8-7.2 ppm
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Methylene bridge protons at approximately δ 3.4-3.6 ppm
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N-methyl protons at approximately δ 2.2-2.4 ppm
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N-ethyl protons as a quartet and triplet at approximately δ 2.4-2.6 and 1.0-1.2 ppm, respectively
13C NMR would display approximately 8 distinct carbon signals, including the thiophene carbons (4 signals), the methylene bridge carbon, the N-methyl carbon, and the two N-ethyl carbons.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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C-H stretching (2800-3100 cm-1)
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C=C stretching from thiophene (1400-1600 cm-1)
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C-N stretching (1200-1350 cm-1)
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C-Br stretching (550-650 cm-1)
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C-S stretching (600-700 cm-1)
Synthesis Methods
Retrosynthetic Analysis
Several synthetic approaches could be employed to prepare (5-Bromothiophen-2-yl)methylmethylamine:
Synthetic Approach | Key Intermediate | Final Transformation |
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Sequential functionalization | 5-Bromothiophene-2-carbaldehyde | Reductive amination |
N-Alkylation strategy | (5-Bromothiophen-2-yl)methylamine | Sequential alkylation |
Cross-coupling route | 2,5-Dibromothiophene | Selective coupling followed by amination |
Reductive Amination Approach
This approach would involve:
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Preparation of 5-bromothiophene-2-carbaldehyde from thiophene via bromination and formylation
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Reductive amination with ethylmethylamine using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)
The reaction proceeds through formation of an imine intermediate, followed by selective reduction of the C=N bond to form the desired amine product.
Sequential N-Alkylation Approach
Starting from (5-bromothiophen-2-yl)methylamine:
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N-alkylation with methyl iodide in the presence of a base (e.g., K2CO3) to form the secondary amine
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N-alkylation with ethyl iodide to form the tertiary amine
This approach requires careful control of reaction conditions to avoid quaternization of the nitrogen.
Reaction Conditions and Optimization
Critical factors affecting the synthesis of (5-Bromothiophen-2-yl)methylmethylamine include:
Factor | Optimization Strategy | Impact on Synthesis |
---|---|---|
Temperature | Lower temperatures (0-25°C) for alkylation reactions | Minimizes over-alkylation and side reactions |
Solvent choice | Aprotic polar solvents (DMF, acetonitrile) | Facilitates nucleophilic substitution reactions |
Reaction time | Monitoring by TLC or HPLC | Prevents degradation of sensitive intermediates |
Order of addition | Slow addition of alkylating agents | Controls exothermic reactions and improves selectivity |
Purification | Column chromatography with amine-compatible conditions | Addresses challenges in purifying amine compounds |
Chemical Reactivity
Reactive Sites and Their Chemistry
(5-Bromothiophen-2-yl)methylmethylamine contains several reactive sites that can participate in diverse chemical transformations:
Bromine-Carbon Bond
The bromine atom at the 5-position of the thiophene ring acts as an electrophilic site and can undergo various reactions:
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Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Halogen-metal exchange with organolithium reagents
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Nucleophilic aromatic substitution (though less common for thiophenes)
Tertiary Amine Functionality
The tertiary amine nitrogen can engage in:
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Quaternization reactions with alkyl halides
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Oxidation to form N-oxides
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Coordination with metal ions
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Acid-base reactions forming ammonium salts
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Elimination reactions under certain conditions
Thiophene Ring System
The thiophene ring itself can participate in:
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Electrophilic aromatic substitution reactions (though influenced by the bromine)
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Photooxidation reactions
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Diels-Alder reactions (as a diene component)
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Lithiation reactions at unsubstituted positions
Reagent | Reaction Type | Expected Product |
---|---|---|
ArB(OH)2, Pd catalyst, base | Suzuki coupling | 5-Aryl-substituted derivative |
n-BuLi, then E+ | Lithium-halogen exchange | 5-Substituted derivative |
H2O2 or m-CPBA | Oxidation | N-oxide and/or thiophene S-oxide |
HCl or TFA | Protonation | Ammonium salt |
CH3I (excess) | Quaternization | Quaternary ammonium salt |
Reduction conditions (H2, Pd/C) | Hydrogenation | Potential ring reduction products |
Applications in Scientific Research
Synthetic Applications
As a functionalized building block, (5-Bromothiophen-2-yl)methylmethylamine offers several potential applications in synthetic chemistry:
Medicinal Chemistry
The compound could serve as a versatile intermediate in the synthesis of drug candidates. Thiophene-containing compounds have shown various pharmacological activities, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Antitumor activity
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Neurological applications
Many successful drugs contain thiophene rings, including duloxetine (antidepressant), clopidogrel (antiplatelet), and tiagabine (anticonvulsant).
Diversity-Oriented Synthesis
The reactive bromine handle allows for diversification through various coupling reactions, enabling the creation of compound libraries for biological screening. This approach is valuable in drug discovery programs seeking novel bioactive molecules.
Materials Science Applications
(5-Bromothiophen-2-yl)methylmethylamine could find applications in materials science:
Conducting Polymers
Thiophene derivatives are widely used in the preparation of conducting polymers such as polythiophenes. The bromine functionality allows for polymerization through cross-coupling reactions, while the tertiary amine group could introduce additional properties such as:
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Improved solubility in organic solvents
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Enhanced processability
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Modified electronic properties
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Potential for pH-responsive behavior
Sensors and Probes
The compound's structural features might be exploited in the development of chemical sensors:
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The tertiary amine could respond to pH changes or metal ions
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The thiophene ring could participate in π-π stacking interactions with analytes
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Incorporation into larger sensing platforms through the bromine functionality
Potential Application | Structural Rationale | Research Direction |
---|---|---|
Enzyme inhibition | Tertiary amine as hydrogen bond acceptor | Structure-activity relationship studies |
Neurological agents | Structural similarity to neurotransmitters | Receptor binding assays |
Antimicrobial agents | Lipophilic thiophene ring with bromine | Microbiological screening |
Cancer therapeutics | Potential DNA intercalation properties | Cytotoxicity studies |
Structure-Activity Relationship Analysis
Key Structural Features and Their Functions
Understanding the relationship between the structural components of (5-Bromothiophen-2-yl)methylmethylamine and their potential biological effects provides insights into possible modifications for enhancing specific activities:
Thiophene Ring
The thiophene heterocycle contributes:
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Aromaticity and planarity
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Lipophilicity
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Bioisosterism (can replace benzene in bioactive molecules)
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Unique electronic distribution due to the sulfur atom
Bromine Substituent
The bromine atom at the 5-position:
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Increases lipophilicity
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Provides steric bulk
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Acts as a weak hydrogen bond acceptor
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Can engage in halogen bonding with proteins
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Alters the electronic distribution of the thiophene ring
Tertiary Amine Group
The N-ethyl-N-methyl amine functionality:
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Contributes basicity (potential for protonation)
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Provides nucleophilicity
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Can form hydrogen bonds as an acceptor
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Introduces asymmetry in the alkyl substituents
Comparative Analysis with Similar Compounds
Compound | Structural Differences | Expected Impact on Activity |
---|---|---|
(5-Bromothiophen-2-yl)methylamine | Secondary vs. tertiary amine | Increased H-bond donation, different basicity |
(5-Bromothiophen-2-yl)methylamine | Bulkier t-butyl vs. ethyl+methyl | Enhanced steric hindrance, altered receptor fit |
(5-Chlorothiophen-2-yl)methylmethylamine | Chlorine vs. bromine | Different size, electronegativity, and bond strength |
(4-Bromothiophen-2-yl)methylmethylamine | 4- vs. 5-position of bromine | Altered electronic distribution and 3D structure |
Future Research Directions
Synthesis and Characterization
Future research on (5-Bromothiophen-2-yl)methylmethylamine should focus on:
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Developing efficient and scalable synthetic routes
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Comprehensive characterization of physical and spectroscopic properties
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Investigation of conformational preferences and crystal structure
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Evaluation of stability under various conditions
Chemical Transformations
Exploration of the compound's chemical reactivity would benefit from:
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Systematic study of cross-coupling reactions at the bromine position
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Investigation of functionalization at other positions of the thiophene ring
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Examination of the tertiary amine's reactivity in various transformations
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Development of selective modification methods
Biological Evaluation
Potential biological studies could include:
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Broad screening against various biological targets
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Investigation of structure-activity relationships through analog synthesis
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Evaluation of pharmacokinetic properties
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Toxicity and safety assessments
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Exploration of specific therapeutic applications
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